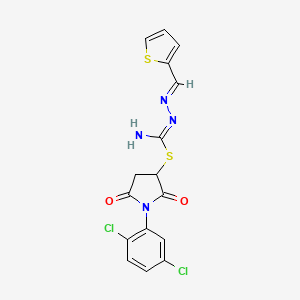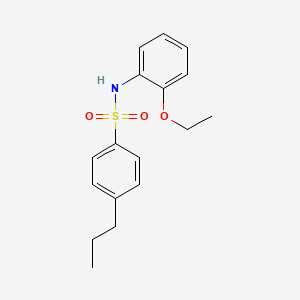
(2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine, also known as DMPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPTB is a derivative of phenethylamine, a class of compounds that are known for their psychoactive effects. However, DMPTB is not used for its psychoactive effects but rather for its potential applications in scientific research.
作用機序
(2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine exerts its effects by binding to and activating TAAR1. TAAR1 is a G protein-coupled receptor that is expressed in various regions of the brain, including the striatum, prefrontal cortex, and hypothalamus. Activation of TAAR1 by this compound leads to the release of dopamine and serotonin, two neurotransmitters that are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperthermia, effects that are consistent with the activation of the dopaminergic system. This compound has also been shown to increase the release of dopamine and serotonin in the brain, indicating its potential as a therapeutic agent for the treatment of various psychiatric disorders.
実験室実験の利点と制限
(2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine has several advantages for use in laboratory experiments. It is a potent and selective agonist of TAAR1, making it a valuable tool for studying the role of TAAR1 in various physiological and pathological conditions. This compound is also relatively easy to synthesize and has a high purity, making it a reliable compound for use in experiments.
However, there are also limitations to the use of this compound in laboratory experiments. Its psychoactive effects may complicate the interpretation of experimental results, and its potential toxicity needs to be carefully considered.
将来の方向性
There are several future directions for research on (2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine. One potential application is in the development of new therapeutics for the treatment of psychiatric disorders. This compound's ability to activate the dopaminergic and serotonergic systems makes it a potential candidate for the treatment of depression, anxiety, and addiction.
Another potential direction for research is in the development of new tools for studying the role of TAAR1 in various physiological and pathological conditions. This compound's selectivity for TAAR1 makes it a valuable tool for studying the function of this receptor in the brain.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties make it a valuable tool for studying the role of TAAR1 in various physiological and pathological conditions. Further research on this compound may lead to the development of new therapeutics for the treatment of psychiatric disorders and new tools for studying the function of TAAR1 in the brain.
合成法
(2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine can be synthesized using a simple and efficient method that involves the reaction of 2,5-dimethylphenylamine and 2,3,4-trimethoxybenzyl chloride in the presence of a suitable base. The reaction yields this compound as a white crystalline solid with a high purity.
科学的研究の応用
(2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine has been used in various scientific research applications due to its unique properties. It has been shown to have potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry. This compound is a potent agonist of the trace amine-associated receptor 1 (TAAR1), a receptor that is involved in the regulation of dopamine and serotonin neurotransmission. This makes this compound a valuable tool for studying the role of TAAR1 in various physiological and pathological conditions.
特性
IUPAC Name |
2,5-dimethyl-N-[(2,3,4-trimethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12-6-7-13(2)15(10-12)19-11-14-8-9-16(20-3)18(22-5)17(14)21-4/h6-10,19H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYZJJMUVRYASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5884712.png)
![4-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5884720.png)

![ethyl 2-[(3,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884748.png)

![3,4-dimethoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5884762.png)


![methyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B5884775.png)
![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-furamide](/img/structure/B5884785.png)
![1-[2-(2,3-dichlorophenoxy)ethyl]azepane](/img/structure/B5884792.png)
![4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5884807.png)
![methyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884809.png)